molecular formula C10H15NS B2940079 2-(Benzylsulfanyl)propan-1-amine CAS No. 60116-75-8

2-(Benzylsulfanyl)propan-1-amine

Cat. No.: B2940079
CAS No.: 60116-75-8
M. Wt: 181.3
InChI Key: OXAHKDSMEQAHBZ-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)propan-1-amine is an organic compound with the molecular formula C10H15NS. It is characterized by the presence of a benzylsulfanyl group attached to a propan-1-amine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylsulfanyl)propan-1-amine typically involves the reaction of benzyl mercaptan with 2-bromo-1-propanamine. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium carbonate as the base. The reaction proceeds via nucleophilic substitution, where the benzyl mercaptan displaces the bromine atom on the 2-bromo-1-propanamine, forming the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-(Benzylsulfanyl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Benzylsulfanyl)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)propan-1-amine involves its interaction with specific molecular targets. The benzylsulfanyl group can modulate the compound’s binding affinity to enzymes or receptors, influencing its biological activity. The amine group can participate in hydrogen bonding and electrostatic interactions, further contributing to its mechanism of action .

Comparison with Similar Compounds

  • 2-(Phenylsulfanyl)propan-1-amine
  • 2-(Methylsulfanyl)propan-1-amine
  • 2-(Ethylsulfanyl)propan-1-amine

Comparison: 2-(Benzylsulfanyl)propan-1-amine is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. Compared to its analogs, the benzyl group enhances its lipophilicity and potential for interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-benzylsulfanylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAHKDSMEQAHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)SCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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